molecular formula C9H15N3O3 B14632313 N-Methoxy-N-methyl-N'-(5-propyl-1,2-oxazol-3-yl)urea CAS No. 55808-62-3

N-Methoxy-N-methyl-N'-(5-propyl-1,2-oxazol-3-yl)urea

Cat. No.: B14632313
CAS No.: 55808-62-3
M. Wt: 213.23 g/mol
InChI Key: PYDBTHHWIZRIPM-UHFFFAOYSA-N
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Description

N-Methoxy-N-methyl-N’-(5-propyl-1,2-oxazol-3-yl)urea is an organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a methoxy group, a methyl group, and a propyl-substituted oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methoxy-N-methyl-N’-(5-propyl-1,2-oxazol-3-yl)urea typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of N-methoxy-N-methylamine with 5-propyl-1,2-oxazole-3-carbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-Methoxy-N-methyl-N’-(5-propyl-1,2-oxazol-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or methyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of corresponding oxazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced urea derivatives.

    Substitution: Formation of substituted urea derivatives with different functional groups.

Scientific Research Applications

N-Methoxy-N-methyl-N’-(5-propyl-1,2-oxazol-3-yl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Methoxy-N-methyl-N’-(5-propyl-1,2-oxazol-3-yl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-Methoxy-N-methyl-N’-(5-methyl-1,2-oxazol-3-yl)urea
  • N-Methoxy-N-methyl-N’-(5-ethyl-1,2-oxazol-3-yl)urea
  • N-Methoxy-N-methyl-N’-(5-butyl-1,2-oxazol-3-yl)urea

Uniqueness

N-Methoxy-N-methyl-N’-(5-propyl-1,2-oxazol-3-yl)urea is unique due to the presence of the propyl group on the oxazole ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.

Properties

CAS No.

55808-62-3

Molecular Formula

C9H15N3O3

Molecular Weight

213.23 g/mol

IUPAC Name

1-methoxy-1-methyl-3-(5-propyl-1,2-oxazol-3-yl)urea

InChI

InChI=1S/C9H15N3O3/c1-4-5-7-6-8(11-15-7)10-9(13)12(2)14-3/h6H,4-5H2,1-3H3,(H,10,11,13)

InChI Key

PYDBTHHWIZRIPM-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=NO1)NC(=O)N(C)OC

Origin of Product

United States

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